molecular formula C16H37O6P3 B1667487 Bisphosphonate, 9

Bisphosphonate, 9

Cat. No.: B1667487
M. Wt: 418.38 g/mol
InChI Key: QCMHKGWUOSRYCF-UHFFFAOYSA-N
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Description

BPH-742 is a synthetic organic compound known for its bioactive properties. It is classified as a bisphosphonate, which is a class of drugs that prevent the loss of bone density.

Preparation Methods

The synthesis of BPH-742 involves several steps. The compound is typically prepared through a series of chemical reactions that include the use of phosphonic acid derivatives. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of BPH-742 .

Chemical Reactions Analysis

BPH-742 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of BPH-742, while substitution reactions may result in the formation of substituted bisphosphonates .

Scientific Research Applications

BPH-742 has been extensively studied for its applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry studies. In biology, BPH-742 has been investigated for its potential as an inhibitor of enzymes involved in bone resorption. In medicine, it is being explored for its potential use in the treatment of diseases such as osteoporosis and cancer. Additionally, BPH-742 has industrial applications, including its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of BPH-742 involves its interaction with specific molecular targets. BPH-742 acts as an inhibitor of geranylgeranyl diphosphate synthase, an enzyme involved in the biosynthesis of isoprenoids. By inhibiting this enzyme, BPH-742 disrupts the production of essential biomolecules, leading to its therapeutic effects. The molecular pathways involved in this process include the inhibition of protein prenylation, which is crucial for the function of various cellular proteins .

Comparison with Similar Compounds

BPH-742 is unique compared to other bisphosphonates due to its specific molecular structure and mechanism of action. Similar compounds include alendronate, risedronate, and zoledronate, which are also bisphosphonates used in the treatment of bone-related diseases. BPH-742 has distinct properties that make it a valuable compound for research and therapeutic applications. Its ability to inhibit geranylgeranyl diphosphate synthase sets it apart from other bisphosphonates that primarily target different enzymes .

Properties

Molecular Formula

C16H37O6P3

Molecular Weight

418.38 g/mol

IUPAC Name

[2-[dodecyl(dimethyl)phosphaniumyl]-1-phosphonoethyl]-hydroxyphosphinate

InChI

InChI=1S/C16H37O6P3/c1-4-5-6-7-8-9-10-11-12-13-14-23(2,3)15-16(24(17,18)19)25(20,21)22/h16H,4-15H2,1-3H3,(H3-,17,18,19,20,21,22)

InChI Key

QCMHKGWUOSRYCF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-]

Canonical SMILES

CCCCCCCCCCCC[P+](C)(C)CC(P(=O)(O)O)P(=O)(O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPH-742;  BPH 742;  BPH742.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Bisphosphonate, 9

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